molecular formula C10H12Cl2O2 B421666 1,2-Bis(2-chloroethoxy)benzene

1,2-Bis(2-chloroethoxy)benzene

Cat. No.: B421666
M. Wt: 235.1g/mol
InChI Key: KYXVBVSREIBNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(2-chloroethoxy)benzene ( 53219-99-1) is an organic compound with the molecular formula C10H12Cl2O2 and a molecular weight of 235.11 g/mol . This compound is characterized by a benzene ring with 1,2-substitution, featuring two 2-chloroethoxy functional groups, which makes it a valuable building block in organic synthesis and chemical research . Its structure is related to simpler analogs like (2-chloroethoxy)benzene, but the dual reactive sites on the aromatic core significantly enhance its utility for constructing more complex molecules . As a dichloro derivative, it shares some handling characteristics with other halogenated aromatics, requiring careful management in the laboratory . Physicochemical properties include a density of approximately 1.2 g/cm³ and a high boiling point of around 315.5 °C at 760 mmHg, indicating its stability under various conditions . The compound is typically a solid and has limited water solubility, but it is expected to be soluble in common organic solvents, facilitating its use in synthetic applications . The primary research value of this compound lies in its role as a versatile synthetic intermediate. The chlorine atoms are susceptible to nucleophilic substitution, allowing researchers to utilize this compound as a key precursor in the synthesis of more complex structures. Potential applications include its use in polymer chemistry, the development of macrocyclic compounds, and the preparation of specialty chemicals and ligands. Its structure suggests potential as a monomer for polyethers or as a linker in the synthesis of dendrimers and other supramolecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption. Researchers should handle this material with care, as it is an organochlorine compound. Consult the Safety Data Sheet (MSDS) for detailed hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.1g/mol

IUPAC Name

1,2-bis(2-chloroethoxy)benzene

InChI

InChI=1S/C10H12Cl2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,5-8H2

InChI Key

KYXVBVSREIBNDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCCCl)OCCCl

Canonical SMILES

C1=CC=C(C(=C1)OCCCl)OCCCl

Origin of Product

United States

Synthetic Methodologies for 1,2 Bis 2 Chloroethoxy Benzene

Strategies for Aromatic Carbon-Oxygen Ether Bond Formation

The creation of the two ether bonds between the catechol (1,2-dihydroxybenzene) core and the chloroethoxy side chains is the central challenge in synthesizing 1,2-Bis(2-chloroethoxy)benzene. This is typically achieved through nucleophilic substitution, a cornerstone of organic synthesis.

The most prevalent method for constructing the aryl ether bonds in this compound is the Williamson ether synthesis. byjus.com This reaction is a classic example of nucleophilic substitution (SN2), where a deprotonated alcohol or phenol (B47542) (an alkoxide or phenoxide) acts as the nucleophile to displace a halide from an alkyl halide. libretexts.orgorganicchemistrytutor.com

In the context of this compound synthesis, the process begins with catechol. The key steps are:

Deprotonation: Catechol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃), to deprotonate its two acidic hydroxyl groups. vulcanchem.comtsijournals.com This generates the highly reactive catecholate dianion, a potent nucleophile.

Nucleophilic Attack: The catecholate dianion then attacks a suitable alkylating agent. Common choices for this synthesis include 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane (B52838). tsijournals.comru.nlnih.gov The phenoxide oxygen attacks the electrophilic carbon atom of the alkylating agent, displacing a halide ion in an SN2 mechanism to form the ether linkage. organicchemistrytutor.com Given that two ether bonds must be formed, the stoichiometry is carefully controlled.

The reaction is typically performed in a suitable solvent like dimethylformamide (DMF), acetonitrile (B52724), or an alcohol, often under reflux conditions to ensure the reaction proceeds to completion. byjus.comsmolecule.com The choice of alkylating agent is crucial; primary alkyl halides are preferred to minimize competing elimination reactions, which can occur with more sterically hindered halides. libretexts.orgnumberanalytics.com

To improve the efficiency, yield, and environmental friendliness of the synthesis, various catalytic methods have been developed.

Phase-Transfer Catalysis (PTC): This is a highly effective technique for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous solution of the catecholate salt and an organic solution of the alkyl halide. crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. tsijournals.comcrdeepjournal.org This increases the concentration of the nucleophile in the same phase as the electrophile, dramatically accelerating the reaction rate and often leading to higher yields under milder conditions. vulcanchem.comru.nl

Copper-Catalyzed Coupling: Advanced methods for forming aryl ether bonds include transition-metal-catalyzed reactions. Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed for creating aryl ethers from phenols and catechols. acs.orgresearchgate.net These methods can offer high selectivity and efficiency, avoiding some of the limitations of traditional Williamson synthesis, particularly when dealing with complex substrates. acs.org While specific application to this compound is not extensively documented, the principles represent a modern approach to C-O bond formation.

Table 1: Comparison of Synthetic Approaches for Aryl Ether Formation
MethodKey ReagentsTypical ConditionsAdvantagesChallenges
Williamson Ether SynthesisCatechol, Base (e.g., NaOH, K₂CO₃), Alkyl Halide (e.g., 1,2-dichloroethane)Reflux in solvent (e.g., DMF, Acetonitrile)Well-established, versatile, uses common reagents. byjus.comRequires strong base, potential for side reactions, may require harsh conditions. libretexts.org
Phase-Transfer Catalysis (PTC)Catechol, Base, Alkyl Halide, PTC Catalyst (e.g., TBAB)Biphasic system (aqueous/organic), often at lower temperatures than traditional Williamson.Increased reaction rates, higher yields, milder conditions, improved efficiency for immiscible reactants. vulcanchem.comcrdeepjournal.orgCatalyst cost and separation can be a factor in large-scale synthesis.
Copper-Catalyzed CouplingCatechol, Alcohol/Phenol, Copper Catalyst, OxidantOften requires specific ligands and controlled atmosphere.High selectivity, can be used for complex molecules, operates under different mechanistic pathways. acs.orgresearchgate.netCatalyst sensitivity, higher cost, less developed for this specific compound.

Nucleophilic Substitution Approaches in Aryl Ether Synthesis

Halogenation Techniques for Terminal Chloroethyl Moieties

While the direct etherification with a chloro-substituted alkane (as described in 2.1.1) is a common one-pot strategy, an alternative two-step pathway involves first synthesizing a di-alcohol intermediate, followed by halogenation.

This synthetic route proceeds as follows:

Formation of the Diol Intermediate: Catechol is first reacted with a suitable reagent like ethylene (B1197577) oxide or 2-(2-chloroethoxy)ethanol (B196239) to form the intermediate compound 1,2-Bis(2-hydroxyethoxy)benzene.

Halogenation of the Terminal Alcohols: The terminal primary hydroxyl groups of the diol intermediate are then converted to chlorides. This is a standard transformation in organic synthesis, and several reagents are effective for this purpose.

The most common and effective laboratory reagent for converting a primary alcohol to an alkyl chloride is thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. chemicalbook.com Other reagents capable of this transformation include phosphorus trichloride (B1173362) (PCl₃) and phosgene. google.com The reaction conditions must be controlled to prevent unwanted side reactions.

Table 2: Common Reagents for Converting Alcohols to Alkyl Chlorides
Halogenating AgentFormulaTypical ConditionsKey Byproducts
Thionyl ChlorideSOCl₂Often used with pyridine or in a solvent like dioxane at moderate temperatures (e.g., 80 °C). chemicalbook.comSO₂(g), HCl(g)
Phosphorus TrichloridePCl₃Reaction with alcohol, typically requires careful temperature control.H₃PO₃
PhosgeneCOCl₂Used in industrial processes, often with a catalyst like DMF. google.comCO₂, HCl(g)

Optimization of Reaction Conditions and Yield for Laboratory and Scaled Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing costs, and ensuring product purity, both in the laboratory and in industrial production. Key parameters that can be adjusted include the choice of reactants, solvents, catalysts, temperature, and reaction time.

Factors Influencing Yield and Reaction Rate:

Base and Solvent System: The choice of base and solvent is interdependent. Strong bases like NaOH or KOH in polar aprotic solvents like DMF or DMSO can accelerate the reaction but may also promote side reactions. francis-press.com A weaker base like K₂CO₃ is often sufficient and can be easier to handle. smolecule.com The use of phase-transfer catalysis allows for a wider range of solvent systems and can lead to cleaner reactions. crdeepjournal.org

Temperature and Reaction Time: Williamson ether synthesis reactions typically require heating for several hours to days to achieve good yields. byjus.com The optimal temperature is a trade-off between reaction rate and the stability of reactants and products. Catalytic methods can significantly reduce both the required temperature and reaction time. numberanalytics.com For example, a reaction might take 24-48 hours under standard reflux but only a few hours with an effective PTC system.

Nature of the Leaving Group: In the alkylating agent, the reactivity order for the leaving group is I > Br > Cl. francis-press.com Using a more reactive halide, such as in 1-bromo-2-chloroethane, can speed up the etherification step. The Finkelstein reaction, where a catalytic amount of sodium iodide is added to a reaction with an alkyl chloride, can be used to generate the more reactive alkyl iodide in situ. orgsyn.org

Minimizing Side Products: A significant challenge in this synthesis is the formation of side products. These can include mono-alkylated catechol, polymeric materials, or cyclic byproducts like crown ethers. researchgate.netwiley.com Computational studies on analogous systems show that the choice of alkali metal cation (e.g., Na⁺ vs. K⁺) in the base can act as a "template," influencing the conformation of intermediates and potentially favoring the desired product over cyclization. wiley.comresearchgate.net Precise control over stoichiometry and slow addition of reagents can help minimize these unwanted pathways.

Table 3: Impact of Reaction Parameters on Synthesis Optimization
ParameterConditionEffect on Yield/RateConsiderations for Scaling
BaseStrong (NaOH, KOH)Faster deprotonation and reaction rate.Cost-effective, but can lead to more side products and require careful handling.
Weak (K₂CO₃, Cs₂CO₃)Milder reaction, potentially higher selectivity. smolecule.comgoogle.comCs₂CO₃ is expensive but highly effective; K₂CO₃ is a good compromise.
SolventPolar Aprotic (DMF, DMSO)Excellent for dissolving reactants and promoting SN2 reactions. francis-press.comHigh boiling points can make removal difficult; potential toxicity.
Acetonitrile / 1,2-DichloroethaneGood alternatives, often used in PTC systems. ru.nlorgsyn.orgLower boiling points ease workup; cost and environmental impact are factors.
CatalysisNoneSlower reaction rates, may require higher temperatures.Lowest initial cost, but may be inefficient overall.
Phase-Transfer Catalyst (PTC)Significantly increases reaction rate and yield. vulcanchem.comcrdeepjournal.orgReduces cycle times and energy consumption, but adds catalyst cost and requires recovery/separation.

Chemical Reactivity and Transformation Pathways of 1,2 Bis 2 Chloroethoxy Benzene

Nucleophilic Substitution Reactions at the Chloroethyl Groups

The chlorine atoms on the terminal carbons of the ethoxy chains in 1,2-bis(2-chloroethoxy)benzene are susceptible to displacement by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of various functional groups.

Formation of Amine Derivatives and Their Research Utility

The reaction of this compound with amines is a well-established method for the synthesis of a diverse array of amine derivatives. In these reactions, the nitrogen atom of the amine acts as a nucleophile, displacing the chloride ion to form a new carbon-nitrogen bond. This can occur sequentially, allowing for the synthesis of both mono- and di-substituted amine products. For instance, reaction with primary or secondary amines can lead to the corresponding secondary or tertiary amine derivatives.

These amine derivatives are of significant interest in medicinal chemistry and materials science. For example, the reaction with specific amines can lead to the formation of piperazine (B1678402) derivatives, which are known to exhibit a range of biological activities, including antimicrobial and antifungal properties. acgpubs.orgresearchgate.net The synthesis of N-phosphorylated derivatives of bis(2-chloroethyl)amine (B1207034) highlights the utility of this class of compounds in creating molecules with potential therapeutic applications. lmaleidykla.lt

The research utility of these amine derivatives extends to their use as building blocks for more complex molecular architectures. They can serve as precursors for the synthesis of bifunctional noncovalent organocatalysts, which are valuable in asymmetric synthesis. mdpi.com Furthermore, the reaction with dimethylamine (B145610) is a key step in the synthesis of various pharmacologically active compounds. rsc.org

Table 1: Examples of Amine Derivatives from this compound Analogues and Their Applications

Amine ReactantResulting Derivative Structure (General)Research Utility
Primary/Secondary AminesR-NH-CH₂CH₂-O-Ar-O-CH₂CH₂-NH-RPrecursors for pharmaceuticals, organocatalysts
PiperazineAr(-O-CH₂CH₂-N(CH₂CH₂)₂N-R)₂Antimicrobial and antifungal agents acgpubs.orgresearchgate.net
DimethylamineAr(-O-CH₂CH₂-N(CH₃)₂)₂Synthesis of various drug molecules rsc.org

Hydrolysis Pathways Leading to Hydroxyethoxy Analogues

Under appropriate conditions, this compound can undergo hydrolysis, where the chloro groups are replaced by hydroxyl groups to yield 1,2-bis(2-hydroxyethoxy)benzene. google.com This transformation is a classic example of nucleophilic substitution with water or hydroxide (B78521) ions acting as the nucleophile. The reaction typically proceeds via an SN2 mechanism, although SN1 pathways can be involved under certain conditions.

The resulting diol, 1,2-bis(2-hydroxyethoxy)benzene, is a valuable intermediate in its own right. google.com It serves as a precursor for the synthesis of various macrocyclic compounds, such as crown ethers, which are important in supramolecular chemistry for their ability to selectively bind cations. researchgate.netresearchgate.net The hydrolysis product can also be used in the synthesis of polyesters and other polymers. The conversion of the chloro-derivative to the hydroxy-derivative is a critical step in the preparation of certain fluorescent ionophoric compounds used in cation sensing. google.com

The hydrolysis of analogous compounds, such as bis(2-chloroethyl)ether, has been studied to understand the environmental fate of such chemicals. epa.gov These studies show that the hydrolysis proceeds through an intermediate alcohol, highlighting the step-wise nature of the reaction.

Cross-Coupling Reactions for Advanced Molecular Architectures

This compound can participate in various transition metal-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the chloroalkyl groups are the primary sites for nucleophilic substitution, the aromatic ring can also be functionalized, although this is less common for this specific molecule. The chloroethyl groups themselves can be transformed into more reactive species for cross-coupling.

For instance, while direct cross-coupling at the chloroethyl group is challenging, it can be converted to a more reactive functional group like an organometallic reagent. More commonly, analogous compounds with more reactive leaving groups like bromine or iodine are used in well-known cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. rsc.org These reactions typically employ a palladium catalyst to couple the aryl halide with an organoboron, alkene, or terminal alkyne, respectively.

The ability to perform these reactions allows for the construction of highly complex and advanced molecular architectures from relatively simple starting materials. For example, the synthesis of biaryl compounds and other extended aromatic systems can be achieved through these methods.

Table 2: Potential Cross-Coupling Reactions for Analogues of this compound

Reaction NameReactant TypeCatalystBond Formed
Suzuki CouplingOrganoboron CompoundPalladiumC-C
Heck CouplingAlkenePalladiumC-C
Sonogashira CouplingTerminal AlkynePalladium/CopperC-C
Buchwald-Hartwig AminationAminePalladiumC-N

Intramolecular and Intermolecular Cyclization Pathways in Supramolecular Synthesis (referencing analogous compounds)

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of macrocycles through both intramolecular and intermolecular cyclization reactions. These reactions are central to the field of supramolecular chemistry, which focuses on the chemistry of molecular assemblies and intermolecular bonds.

A classic example is the synthesis of crown ethers. In the Williamson ether synthesis, a diol, such as catechol, can react with a dihalide, like 1,2-bis(2-chloroethoxy)ethane, in the presence of a base to form a cyclic polyether. unime.it The reaction of catechol with bis(2-chloroethyl) ether can lead to the formation of dibenzo-18-crown-6. researchgate.net The presence of a metal cation, such as Na⁺ or K⁺, can act as a template, organizing the reacting molecules and favoring the intramolecular cyclization to yield the desired crown ether. researchgate.net

The length and flexibility of the linking chains are crucial in determining whether cyclization or polymerization occurs. Shorter, more rigid linkers can favor intramolecular cyclization, while longer, more flexible chains may lead to intermolecular reactions and the formation of polymers. The synthesis of benzocrown ethers often relies on promoting the intramolecular cyclization over the competing intermolecular polymerization. researchgate.net These macrocyclic compounds have found applications as ionophores and in the construction of more complex supramolecular structures like rotaxanes and catenanes.

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as a Building Block in Polymeric Systems

As a bifunctional monomer, 1,2-Bis(2-chloroethoxy)benzene is a valuable precursor for creating and modifying polymeric materials. The two reactive chlorine atoms allow it to be integrated into polymer chains or used to introduce specific functionalities, thereby influencing the final characteristics of the material. This reactivity is analogous to that of other dihalo organic compounds which are known to react with amines or other nucleophiles to form polymers. googleapis.com

Research has demonstrated the direct use of this compound in the synthesis of novel functional polymers. A notable example is the creation of a specialized monomer for use in 3D-printable polymer filters designed for selective ion complexation. In this process, the hydroxyl groups of a starting catechol derivative are first converted into chloroethoxy groups to yield this compound. This compound is then further reacted to create a benzo-trithiacrown-ether functionalized acrylamide (B121943) monomer. This specialized monomer is subsequently polymerized to produce a material capable of selectively binding silver ions from aqueous solutions.

A closely related derivative, 1,2-bis[2-(2-chloroethoxy)ethoxy]benzene (B14664679), has been utilized as a precursor in the synthesis of substituted triphenylenes. These molecules are building blocks for discotic liquid crystals, which are a class of materials with applications in electronics.

The incorporation of the this compound moiety into a polymer structure is a strategic method for modifying its characteristics and performance. The key to this modification lies in the transformation of the chloroethyl groups into desired functional units.

For instance, in the development of 3D-printable filters, the conversion of the chloroethoxy groups into a crown ether functionality is the critical step that imparts the polymer with its specific ion-binding capability. This demonstrates how the compound acts as a scaffold, allowing for the introduction of functionalities that dictate the polymer's ultimate performance. The inherent properties of the benzene (B151609) ring and ether linkages can also contribute to the thermal stability and chemical resistance of the resulting polymer, similar to observations made with its isomer, 1,4-Bis(2-chloroethoxy)benzene.

Table 1: Synthesis of a Functional Monomer from a this compound Derivative

Step Reactants Product Purpose
1 1,2-dihydroxybenzene, Pyridine (B92270), Thionyl chloride This compound Introduction of reactive chloro-functional groups.
2 This compound , Nitric acid, Acetic acid Nitro-substituted derivative Modification of the aromatic ring for further reaction.
3 Nitro-substituted derivative, other reagents Benzo-trithiacrown-ether Creation of the ion-selective crown ether structure.

Synthesis of Novel Polymeric Materials

Precursor for Functional Materials Development

Beyond general polymer synthesis, this compound and its derivatives are crucial precursors for materials designed with specific, advanced functions. These functions are often driven by the unique electronic and structural properties of the molecules synthesized from this starting material.

While direct applications of this compound in electronic materials are still an emerging area of research, the use of its derivatives is documented. The synthesis of triphenylene-based discotic liquid crystals from the related compound 1,2-bis[2-(2-chloroethoxy)ethoxy]benzene highlights the potential of this chemical family. Discotic liquid crystals are known for their charge-carrying capabilities and are investigated for use in electronic devices such as displays and organic solar cells.

A significant area of application for this compound derivatives is in the field of supramolecular chemistry, particularly in the design of host materials. These materials contain molecular cavities capable of selectively binding other molecules or ions (guests).

Research has shown that the longer-chain derivative, 1,2-bis[2-(2-chloroethoxy)ethoxy]benzene, is a key intermediate in the synthesis of cyclophane-type crown ether conjugates of C70 fullerene. researchgate.net These complex molecules act as hosts and their cation-binding properties have been studied extensively. researchgate.net The crown ether portion, derived from the precursor, is responsible for forming stable complexes with specific alkali-metal ions. researchgate.net

Furthermore, the development of 3D-printable polymer filters with benzo-trithiacrown-ether functionalities for selective silver ion binding is a prime example of creating a sophisticated supramolecular host material. A structurally similar compound, 1,2-bis(2-chloroethoxy)ethane, has also been used to create cationic templates that direct the formation of organic-inorganic hybrid supramolecular structures. researchgate.net This body of research underscores the utility of the bis(2-chloroethoxy) functional group in constructing complex host materials with tailored recognition properties.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
1,2-bis[2-(2-chloroethoxy)ethoxy]benzene
1,2-bis(2-chloroethoxy)ethane
1,4-Bis(2-chloroethoxy)benzene
Acryloyl chloride
C70 fullerene
Catechol
Pyridine
Silver
Thionyl chloride

Role As a Chemical Intermediate in Complex Organic Synthesis

Precursor for Pharmaceutical and Agrochemical Synthesis

The structural framework of 1,2-bis(2-chloroethoxy)benzene makes it a significant building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The catechol ether moiety is a common feature in many biologically active compounds. The two terminal chlorine atoms on the ethoxy chains act as reactive sites, or "handles," for introducing other functional groups through nucleophilic substitution.

While specific, publicly documented pathways detailing its use for a marketed drug are not abundant, related chloroethoxybenzene structures are recognized as key intermediates in producing a variety of organic compounds. bldpharm.comlookchem.com For instance, the related compound 1-(2-chloroethoxy)-2-methoxybenzene (B1598700) has been identified as an impurity during the synthesis of key intermediates for Carvedilol, a β-adrenergic receptor antagonist, highlighting the use of this chemical class in pharmaceutical manufacturing. The reactivity of this compound allows it to be a precursor for creating pseudo-symmetrical derivatives which are explored in the development of new therapeutic agents. This versatility makes it a valuable component for researchers exploring novel molecular structures with potential therapeutic efficacy.

In agrochemical development, compounds with similar structures are explored for their potential to be incorporated into formulations designed to enhance the stability or effectiveness of pesticides. The bifunctional nature of this compound allows for the synthesis of larger, more complex molecules that may exhibit desired biological activity for crop protection.

Building Block for Specialty Chemicals and Dyes

The unique geometry and reactivity of this compound make it an important precursor in the synthesis of specialty chemicals, most notably macrocyclic polyethers, also known as crown ethers. It is a key reactant in the synthesis of dibenzo-18-crown-6, a compound widely used in phase-transfer catalysis and ion separation. researchgate.nettdl.org In this synthesis, this compound reacts with catechol in the presence of a base. The template effect of alkali metal cations like potassium is often crucial for achieving a good yield in this cyclization process. tdl.org

Computational studies have explored the reaction pathway for forming dibenzo-18-crown-6, identifying potential side-products and transition states, confirming the role of this class of compounds as essential intermediates. researchgate.netresearchgate.net

Furthermore, the catechol nucleus is a known chromophore, and its derivatives are used in the creation of dyes. nih.gov The chloroethoxy groups on this compound provide convenient points of attachment for covalently bonding the catechol unit into larger polymer chains or complex dye molecules. This allows for the development of functional materials where the specific properties of the catechol group, such as its chelating ability or redox activity, can be imparted to the final product.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂Cl₂O₂ nih.gov
Molecular Weight 235.10 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 53219-99-1 bldpharm.com
Computed XLogP3 2.6 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 6 nih.gov

Computational Chemistry and Molecular Modeling Studies of 1,2 Bis 2 Chloroethoxy Benzene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the chemical reactivity and properties of organic molecules.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For aromatic compounds like 1,2-Bis(2-chloroethoxy)benzene, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π* anti-bonding orbital. The addition of substituents, such as the chloroethoxy groups, can influence the energy levels of these orbitals. nih.gov DFT calculations allow for the visualization of these orbitals and the precise calculation of their energies.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.gov These parameters provide a quantitative basis for understanding the molecule's reactivity.

Quantum Chemical ParameterFormulaDescription
Ionization Potential (IP)IP = -EHOMOThe minimum energy required to remove an electron from the molecule. A lower IP indicates a better electron donor. nih.gov
Electron Affinity (EA)EA = -ELUMOThe energy released when an electron is added to the molecule. A higher EA indicates a better electron acceptor. nih.gov
Electronegativity (χ)χ = (IP + EA) / 2Measures the ability of a molecule to attract electrons. nih.gov
Chemical Hardness (η)η = (IP - EA) / 2Measures the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap. nih.gov
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; a higher softness value indicates greater reactivity. nih.gov
Chemical Potential (μ)μ = -χRepresents the escaping tendency of electrons from an equilibrium system. Chemically reactive molecules often show greater chemical potential. nih.gov

This table outlines key quantum chemical parameters derived from HOMO and LUMO energies, which are used to predict the chemical reactivity and stability of a molecule.

DFT calculations are instrumental in elucidating complex reaction mechanisms. This involves mapping the potential energy surface of a reaction, identifying intermediates, and locating the transition states that connect them. The energy barrier, or activation energy, associated with a transition state determines the rate of a reaction step.

Furthermore, these computational investigations have tracked the reaction pathways leading to the formation of known side products, including 1,2-bis[2-(2-chloroethoxy)ethoxy]-benzene. researchgate.netwiley.com The analysis also explored the "template effect," where cations like Na⁺ and K⁺ assist in the cyclization process. researchgate.netwiley.com The presence of these ions creates more structurally ordered reactant and transition state species, which facilitates the crucial intramolecular SN2 cyclization step and reduces the formation of side products, thereby improving the yield of the desired crown ether. researchgate.netwiley.com

Finding from DFT StudySignificanceSource
Identification of Transition StatesConfirms the SN2 mechanism and allows for the calculation of reaction energy barriers. researchgate.netwiley.com
Estimation of Barrier HeightsQuantifies the feasibility and rate of reaction steps. For example, the K⁺-assisted cyclization has a lower barrier (by ~2.5 kcal/mol) in 1-butanol (B46404) than the Na⁺ system. researchgate.net researchgate.net
Analysis of Side-Product PathwaysExplains the formation of compounds like 1,2-bis[2-(2-chloroethoxy)ethoxy]-benzene and benzo-9-crown-3. wiley.com wiley.com
Modeling of Cation Template EffectDemonstrates how Na⁺ and K⁺ ions facilitate the desired cyclization, leading to a higher yield of the main product. researchgate.net researchgate.net

This table summarizes the key findings from DFT-based reaction pathway analysis related to the synthesis of crown ethers from precursors including this compound.

Conceptual DFT (CDFT) provides a framework for using the calculated electronic properties to predict and understand chemical reactivity. researchgate.net A key concept in CDFT is the Fukui function, which describes the change in electron density at a given point in a molecule when an electron is added or removed. It is used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

For related aromatic ether compounds, studies have shown that methods reflecting electronic softness, such as the Fukui function, global softness, and relative nucleophilicity, are effective for predicting the sites of electrophilic substitution reactions. researchgate.net The analysis of condensed Fukui functions (which assign reactivity values to individual atoms) can pinpoint the specific atoms most susceptible to attack. researchgate.net These theoretical predictions often align well with experimental observations, making CDFT a valuable tool for designing synthetic routes and understanding reactivity patterns. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact over time. stanford.edu

For a flexible molecule like this compound, the two chloroethoxy side chains can rotate around several single bonds, leading to a large number of possible conformations. MD simulations can explore this conformational landscape to identify the most stable or populated conformers in different environments (e.g., in the gas phase or in a solvent).

MD simulations are also powerful for analyzing intermolecular interactions. By simulating the molecule in a solvent like water, one can study how the solvent molecules arrange themselves around the solute. uantwerpen.be Techniques such as calculating radial distribution functions (RDFs) from the simulation trajectory can reveal which atoms of this compound have the most significant interactions with the solvent, providing insight into its solubility and solvation structure. uantwerpen.be In the context of its use in synthesis, MD can model the interactions between the molecule, reactants, and solvent molecules, shedding light on the dynamics of complex formation and dissociation. stanford.edu

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1,2-Bis(2-chloroethoxy)benzene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by providing information on the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring would appear as a multiplet in the range of δ 6.8–7.2 ppm. The protons of the ethoxy groups would show distinct signals. The methylene (B1212753) protons adjacent to the chlorine atoms (–CH₂Cl) are expected to resonate at approximately δ 3.7–4.1 ppm, while the methylene protons adjacent to the oxygen atoms (–OCH₂) would appear at around δ 4.29 ppm as a multiplet. sci-hub.se

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the benzene ring would exhibit signals in the aromatic region of the spectrum. The chemical shifts for the aliphatic carbons in the chloroethoxy groups would also be characteristic.

A related compound, 3,4-Bis(2-chloroethoxy)bromobenzene, shows ¹H NMR signals at δ 3.86 ppm (m, 4H, CH₂Cl), δ 4.29 ppm (m, 4H, CH₂O), and aromatic protons at δ 6.83, 7.06, and 7.09 ppm. sci-hub.se While not identical, this data provides a reference for the expected chemical shifts in this compound.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Ar-H)6.8–7.2Multiplet
Methylene (-OCH₂)~4.29Multiplet
Methylene (-CH₂Cl)3.7–4.1Multiplet

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C (ether) linkage, the C-Cl (chloroalkane) bond, and the aromatic C-H and C=C bonds of the benzene ring. For instance, a related compound, 1,4-Bis(3-chloropropoxy)benzene, displays a distinct absorption band at ν = 814 cm⁻¹ for C–Cl stretching.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100–3000
Aliphatic C-H Stretch3000–2850
Aromatic C=C Bending1600–1450
C-O-C (Ether) Stretch1250–1050
C-Cl Stretch850–550

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for both qualitative and quantitative analysis.

The molecular weight of this compound is 235.10 g/mol . nih.gov In an MS experiment, the molecular ion peak [M]⁺ would be expected at m/z 234, with isotopic peaks corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). nih.gov Techniques like Electrospray Ionization (ESI-MS) or Electron Ionization (EI-MS) can be used to detect the molecular ion.

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound and its related impurities. thermofisher.com LC-MS can also be employed, especially for analyzing reaction mixtures and byproducts. bldpharm.comresearchgate.net

Infrared (IR) Spectroscopy

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for quantifying its concentration.

Gas Chromatography (GC) is a primary method for the analysis of volatile and semi-volatile organic compounds. thermofisher.comflenviro.comrestek.com For this compound, GC can be used for purity assessment and to detect volatile impurities. EPA Method 8010, for example, outlines GC conditions for detecting halogenated volatile organic compounds. flenviro.com Similarly, EPA Method 8270 is a widely used GC/MS method for semivolatile analytes. synectics.netepa.govlcms.cz

The choice of the GC column is critical for achieving good separation. A DB-5MS column (30 m × 0.25 mm) with splitless injection is often used for detecting trace impurities. The temperature program of the GC oven is optimized to ensure the separation of all components in a sample. flenviro.comrestek.com

Table 3: Typical GC-MS Parameters for Semivolatile Organic Compound Analysis

Parameter Condition Reference
Column Rxi-5Sil MS, 30 m, 0.25 mm ID, 0.25 µm restek.com
Injection Mode Split or Splitless restek.com
Inlet Temperature 250 °C restek.com
Oven Program Temperature gradient (e.g., 60°C to 330°C) restek.com
Detector Mass Spectrometer (MS) thermofisher.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC. sielc.comsielc.com For this compound, HPLC is valuable for determining purity and for monitoring the progress of chemical reactions. bldpharm.comresearchgate.net

A common setup for HPLC analysis involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com UV detection is typically used, with the wavelength set to an absorbance maximum for the compound, such as 254 nm. For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid can be used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

Table 4: Typical HPLC Parameters for Analysis

Parameter Condition Reference
Column C18 (e.g., 5 µm, 250 x 4.6 mm)
Mobile Phase Acetonitrile/Water gradient sielc.com
Detector UV (e.g., 254 nm) or Mass Spectrometer (MS) sielc.com
Flow Rate Typical analytical flow rates (e.g., 1 mL/min)

Environmental Transformation and Degradation Mechanisms

Photochemical Degradation Pathways

Photochemical degradation involves the breakdown of chemical compounds by light energy. For 1,2-Bis(2-chloroethoxy)benzene, this can occur through direct absorption of sunlight or via reactions with photochemically generated reactive species in the environment.

Direct photolysis occurs when a chemical molecule absorbs light energy, typically from sunlight, promoting it to an excited state. epa.gov This excess energy can lead to the cleavage of chemical bonds and the subsequent decomposition of the molecule. For many organic compounds, this is a significant attenuation process in surface waters where sunlight penetration is possible. epa.gov

Advanced Oxidation Processes (AOPs) are environmental remediation technologies that rely on the generation of highly reactive and non-selective chemical oxidants to degrade pollutants. researchgate.net These processes are particularly effective for a wide range of refractory organic contaminants. nih.gov The primary agents in AOPs are reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). mostwiedzy.pl

The fundamental mechanism of AOPs involves the production of these powerful radicals, which then attack the target pollutant molecules. mostwiedzy.pl The photogeneration of electron-hole pairs is a key step in many photocatalytic AOPs. mdpi.com These charge carriers react with water or oxygen to produce ROS, including hydroxyl radicals (•OH), hydroperoxyl radicals (HO₂•), and superoxide (B77818) radicals (•O₂⁻). mdpi.com

For an aromatic compound like this compound, the degradation mechanism via AOPs would likely involve:

Hydroxylation: The electrophilic •OH radicals can attack the electron-rich benzene (B151609) ring, adding hydroxyl groups to it. nih.gov This can lead to the formation of hydroxylated intermediates such as chlorocatechols or chlorohydroquinones, similar to by-products seen in the AOP treatment of chlorophenols. wcss.pl

Ring Opening: Following initial hydroxylation, continued attack by ROS can lead to the cleavage of the aromatic ring, breaking it down into smaller aliphatic acids and eventually leading to complete mineralization into carbon dioxide and water. nih.govmdpi.com

Side-Chain Oxidation: The chloroethoxy side chains are also susceptible to oxidative attack, which can occur concurrently with ring attack.

Table 1: Common Advanced Oxidation Processes and Their Primary Reactive Species

AOP MethodPrimary Reactive Species GeneratedReference
UV/H₂O₂Hydroxyl Radical (•OH) mostwiedzy.pl
Ozonation (O₃) at high pHHydroxyl Radical (•OH), Ozone (O₃) wcss.pl
Photocatalysis (e.g., TiO₂)Hydroxyl Radical (•OH), Superoxide Radical (•O₂⁻) mdpi.com
Fenton Reaction (Fe²⁺/H₂O₂)Hydroxyl Radical (•OH) nih.gov
Persulfate Activation (UV, heat, or metal-catalyzed)Sulfate Radical (•SO₄⁻), Hydroxyl Radical (•OH) nih.govmostwiedzy.pl

Principles of Direct Photolysis

Biotransformation and Biodegradation Studies (referencing analogous compounds)

Biotransformation is the chemical alteration of a substance by living organisms. For synthetic compounds like this compound, microorganisms play a crucial role in their environmental degradation. Studies on structurally similar compounds, particularly chlorinated ethers, provide a strong basis for understanding the potential biodegradation pathways.

The biodegradation of chlorinated aromatic ethers likely proceeds through two primary enzymatic mechanisms: dehalogenation and O-dealkylation (ether cleavage).

Dehalogenation: This involves the removal of chlorine atoms from the molecule, which is often a critical first step in detoxification and degradation. Research on the analogous compound bis(2-chloroethyl) ether (BCEE) has shown that bacterial strains, such as Xanthobacter sp. ENV481, can facilitate sequential dehalogenation reactions. researchgate.net This process reduces the toxicity of the molecule and makes it more amenable to further breakdown. Another relevant mechanism is reductive dechlorination, where chlorine atoms are removed and replaced with hydrogen atoms under anaerobic conditions, a process well-documented for contaminants like chloroethenes. usgs.gov

O-Dealkylation (Ether Cleavage): The cleavage of the ether bond is essential for breaking down the molecule. This reaction is widely reported in the aerobic biodegradation of dialkyl ethers and chlorinated dialkyl ethers. acs.org The mechanism is often catalyzed by monooxygenase enzymes, which hydroxylate the carbon atom adjacent to the ether oxygen. acs.org This hydroxylation forms an unstable hemiacetal intermediate, which spontaneously cleaves the ether linkage (O-dealkylation), yielding an alcohol and an aldehyde. acs.org This pathway has been specifically implicated in the degradation of BCEE. researchgate.netacs.org

By examining analogous compounds, a putative metabolic pathway for this compound can be constructed. The degradation of bis(2-chloroethyl) ether (BCEE) by Xanthobacter sp. strain ENV481 provides a clear model. researchgate.net

The degradation of BCEE was found to proceed through a defined pathway involving both dehalogenation and ether bond metabolism:

The initial step is a dehalogenation that converts one of the chloroethyl groups into a hydroxyethyl (B10761427) group, forming the intermediate 2-(2-chloroethoxy)ethanol (B196239) . researchgate.net

A second dehalogenation reaction then converts the remaining chloroethyl group, resulting in the formation of diethylene glycol (DEG) . researchgate.net

The resulting DEG is then further catabolized. One of the identified products of DEG catabolism is 2-hydroxyethoxyacetic acid . researchgate.net

This pathway demonstrates a sequential process of detoxification and breakdown. After the chloroethoxy side chains are removed from the benzene ring of this compound, the resulting catechol (1,2-dihydroxybenzene) would likely be subject to ring cleavage. The degradation of other chlorinated aromatic compounds, such as 4-chloroacetophenone, is known to proceed through a 4-chlorocatechol (B124253) intermediate, which is then mineralized. nih.gov This suggests that once the ether linkages are broken, the resulting aromatic core of this compound would enter common bacterial pathways for aromatic compound degradation.

Table 2: Postulated Biotransformation Pathway for Bis(2-chloroethyl) Ether (BCEE), an Analog of this compound

StepParent CompoundMetabolic ProcessIdentified Intermediate/ProductReference
1Bis(2-chloroethyl) ether (BCEE)Dehalogenation2-(2-chloroethoxy)ethanol researchgate.net
22-(2-chloroethoxy)ethanolDehalogenationDiethylene glycol (DEG) researchgate.net
3Diethylene glycol (DEG)Oxidation2-hydroxyethoxyacetic acid researchgate.net

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1,2-Bis(2-chloroethoxy)benzene likely relies on the Williamson ether synthesis, reacting catechol with a suitable 2-chloroethylating agent. While effective, this method often requires harsh conditions. Future research will focus on developing more efficient, selective, and environmentally benign synthetic strategies.

Key areas for exploration include:

Catalytic C-O Cross-Coupling Reactions: Modern synthetic chemistry has seen a surge in catalytic methods for forming diaryl ethers. Future work could adapt these for alkyl-aryl ethers. Research into copper-catalyzed acs.orgjsynthchem.com and iron-based nanoparticle-catalyzed systems could lead to milder reaction conditions, lower catalyst loadings, and higher yields. ciac.jl.cn The use of cesium carbonate as a base, which has proven effective in Ullmann diaryl ether syntheses, could also be explored to circumvent the need for pre-forming the phenoxide. acs.org

Green Solvents and Conditions: To enhance the sustainability of the synthesis, replacing traditional, often toxic, solvents like DMF or pyridine (B92270) is a priority. Investigating greener alternatives, such as bio-based solvents like dihydropinene, could significantly reduce the environmental impact. Furthermore, developing solvent-free reaction conditions, potentially utilizing magnetically recoverable nanocatalysts, represents a significant step towards sustainable production. ciac.jl.cn

Phase-Transfer Catalysis (PTC): PTC offers a powerful method for reacting water-soluble nucleophiles (like catecholates) with organic-soluble electrophiles. Developing a PTC route could improve reaction rates, reduce the need for anhydrous solvents, and simplify product work-up. Studies on atroposelective C(sp²)-H alkylation using quaternary ammonium (B1175870) salt catalysts derived from natural products highlight the potential for sophisticated catalytic systems. nih.gov

Table 1: Comparison of Synthetic Strategies for this compound

Feature Traditional Route (Williamson Ether Synthesis) Future Catalytic Routes
Catalyst Typically stoichiometric base (e.g., NaOH, K2CO3) Catalytic amounts of transition metals (e.g., Cu, Fe) acs.orgciac.jl.cn
Reaction Conditions Often harsh (high temperatures, strong bases) Milder temperatures and conditions acs.org
Solvents Polar aprotic (e.g., DMF, Acetone) Greener alternatives (e.g., toluene, dihydropinene) or solvent-free acs.orgciac.jl.cn
Sustainability Lower; generates significant salt waste Higher; improved atom economy, potential for catalyst recycling ciac.jl.cn
Selectivity Risk of O- vs. C-alkylation and over-alkylation Potentially higher selectivity with tailored catalysts

Design of Advanced Materials with Tailored Functionalities

The bifunctional nature of this compound, with its rigid aromatic core and reactive chloroethyl arms, makes it an ideal monomer and precursor for a variety of advanced materials.

Future research in this area will likely target:

High-Performance Aromatic Polymers: The catechol ether moiety is a component of robust polymers like poly(ether-sulfone)s. unive.it Future work could utilize this compound as a monomer in polycondensation reactions. By reacting it with various co-monomers (e.g., bisphenols, diamines), a new class of aromatic polymers with tailored thermal stability, chemical resistance, and mechanical properties could be developed for demanding applications. unive.itrsc.org The chloro groups can also serve as sites for post-polymerization modification, allowing for the introduction of further functionalities. nih.gov

Functional Macrocycles: This compound is a key precursor for synthesizing functionalized crown ethers and other macrocycles. rsc.org The two chloroethyl groups can be cyclized with various linkers to create novel host molecules. These macrocycles could be designed for selective ion recognition, sensing applications, or as phase-transfer catalysts. The synthesis of aromatic crown ethers is a well-established field, and applying these templated macrocyclization procedures could yield a variety of new structures. rsc.org

Surface Modification and Functional Coatings: The catechol group is known for its strong adhesion to a wide range of surfaces, a property famously exploited by mussels. researchgate.net While the ether linkages in this compound block this direct functionality, derivatives where one or both ether groups are cleaved could be used to create powerful adhesion promoters or surface coatings. Polymers derived from this monomer could also be used to create functional coatings with specific properties.

Precursors for Porous Materials: The rigid structure of the benzene (B151609) ring and the reactive side chains suggest its potential use as a building block for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). By replacing the chloro groups with suitable coordinating functionalities (e.g., carboxylates, amines), this precursor could be integrated into porous crystalline structures with applications in gas storage, separation, and catalysis.

Table 2: Potential Advanced Materials from this compound

Material Class Key Functionality Potential Applications Research Focus
Aromatic Polymers Thermal and chemical stability unive.it Engineering thermoplastics, membranes, aerospace components Polycondensation reactions, post-polymerization modification rsc.orgnih.gov
Crown Ethers Selective ion binding, host-guest chemistry rsc.org Ion sensors, separation science, phase-transfer catalysis Templated macrocyclization, synthesis of functionalized derivatives rsc.org
Self-Healing Polymers Reversible cross-linking Smart coatings, durable materials Incorporation as a cross-linker via nucleophilic substitution
MOF/COF Precursors Porosity, high surface area Gas storage, catalysis, chemical separation Functionalization of side chains to create multitopic linkers

In-depth Mechanistic Studies of Reactivity and Degradation Processes

A thorough understanding of the reaction mechanisms and degradation pathways of this compound is crucial for both its synthetic application and its environmental risk assessment.

Future mechanistic studies should focus on:

Nucleophilic Substitution Reactions: The two primary chloroethyl groups are susceptible to nucleophilic substitution. Detailed kinetic and mechanistic investigations are needed to understand the factors controlling these reactions (e.g., solvent effects, nature of the nucleophile, potential for intramolecular reactions). Such studies are fundamental for optimizing its use as a building block.

Ether Bond Cleavage: The ether linkages, while generally stable, can be cleaved under specific conditions, such as with strong acids or bases. Mechanistic studies, drawing on research into lignin (B12514952) depolymerization, could elucidate the pathways of acid- or base-catalyzed cleavage. frontiersin.orgacs.org This is critical for understanding its stability limits in various chemical environments.

Biodegradation Pathways: The environmental fate of this compound is of significant interest. Research on the biodegradation of the structurally similar bis(2-chloroethyl) ether (BCEE) has shown that microbial degradation can proceed via sequential dehalogenation reactions, forming intermediates like 2-(2-chloroethoxy)ethanol (B196239). researchgate.netasm.org Future research should investigate whether similar enzymatic pathways, likely involving halogenases, are responsible for the degradation of this compound. Identifying the specific microorganisms and enzymes involved would be a key objective.

Abiotic Degradation: Besides biological processes, abiotic degradation pathways such as hydrolysis and photolysis need to be characterized. Studies on the remediation of halogenated contaminants using advanced oxidation processes (e.g., persulfate-generated radicals) could provide a framework for investigating the chemical degradation of this compound in environmental systems. berkeley.edu

Table 3: Focus of Future Mechanistic Studies

Process Key Research Questions Relevant Analogs/Models
Nucleophilic Substitution Reaction kinetics, SN1 vs. SN2 pathways, intramolecular vs. intermolecular reactions. 1,4-Bis(2-chloroethoxy)benzene
Ether Cleavage Mechanisms of acid- and base-catalyzed hydrolysis, identification of cleavage products. Lignin model compounds frontiersin.orgacs.org
Biodegradation Identification of degrading microbial consortia, elucidation of enzymatic pathways (e.g., dehalogenation, O-dealkylation). Bis(2-chloroethyl) ether (BCEE) researchgate.netasm.org
Abiotic Degradation Rates of hydrolysis, photolytic stability, reactivity with environmental oxidants (e.g., hydroxyl radicals). Halogenated phenolic compounds berkeley.eduacs.org

Integration with Advanced Computational Methods for Predictive Chemistry

Computational chemistry offers powerful tools to accelerate research by predicting properties, modeling reaction mechanisms, and guiding experimental design. The integration of these methods will be indispensable for unlocking the full potential of this compound.

Emerging areas for computational investigation include:

Reaction Mechanism and Pathway Analysis: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and determine the transition state energies for both synthesis and degradation. frontiersin.org This approach has been successfully used to investigate the mechanism of crown ether formation from catechol and related chloroethyl ethers, even tracking the formation of side-products. wiley.comresearchgate.net Such studies can help optimize reaction conditions for desired products and understand the persistence of the molecule in the environment.

Predictive Toxicology and QSAR: Quantitative Structure-Activity Relationship (QSAR) models are vital for predicting the potential biological activity and toxicity of chemicals. researchgate.net By calculating molecular descriptors for this compound and its potential metabolites, its properties can be compared against databases of known toxicants. acs.org This is particularly relevant for halogenated ethers, some of which are known to have significant biological effects. nih.govwikipedia.org

Materials Modeling: For the design of advanced materials, computational methods are key. Molecular dynamics (MD) simulations can predict the conformational properties and bulk physical properties (e.g., glass transition temperature, mechanical strength) of polymers derived from this monomer. For macrocycle design, docking simulations can predict the binding affinity and selectivity for different ions, guiding the synthesis of effective sensors or extractants.

Frontier Molecular Orbital (FMO) Analysis: DFT can be used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). iucr.org This analysis provides fundamental insights into the molecule's reactivity, helping to predict where electrophilic and nucleophilic attacks are most likely to occur, thus guiding its functionalization.

Table 4: Application of Computational Methods

Computational Method Application Area Research Goal
Density Functional Theory (DFT) Synthetic Chemistry & Degradation Elucidate reaction mechanisms, calculate activation energies, predict product distributions. frontiersin.orgwiley.com
Quantitative Structure-Activity Relationship (QSAR) Toxicology & Environmental Science Predict toxicity, bioaccumulation, and other biological activities based on molecular structure. researchgate.net
Molecular Dynamics (MD) Materials Science Simulate polymer chain conformations, predict bulk material properties, model host-guest interactions in macrocycles.
Frontier Molecular Orbital (FMO) Theory Reactivity Prediction Identify reactive sites on the molecule for planned chemical modifications. iucr.org

Table of Mentioned Compounds

Compound Name
1,1′-methylenebis[4-isocyanatobenzene]
This compound
1,2-bis(2-chloroethoxy)ethane
1,2-bis[2-(2-chloroethoxy)ethoxy]-benzene
1,4-Bis(2-chloroethoxy)benzene
1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene
1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)benzene
2-(2-chloroethoxy)ethanol
2-phenoxy-1-phenylethanol
2-phenoxyacetophenone
3,4-dihydroxybenzaldehyde
4,4'-bis(4"-chlorobenzenesulfonyl)biphenyl
Benzene
bis(2-chloroethyl) ether
Catechol
Cesium carbonate
Desflurane
Dihydropinene
Dimethylformamide (DMF)
Ferruginol
Halothane
Hydroquinone
Isoflurane
Pomalidomide
Polystyrene
Pyridine
Sevoflurane
Sodium dithionite
Sugiol
Taxodione
Tetraethyleneglycol
Thalidomide
Toluene
Totarol
Triethylene glycol

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Bis(2-chloroethoxy)benzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where 1,2-dihydroxybenzene reacts with 2-chloroethyl ether derivatives under alkaline conditions. Reaction temperature (60–80°C) and stoichiometric ratios (1:2 for diol to chloroethyl reagent) are critical for maximizing yield. Catalysts like K₂CO₃ or phase-transfer agents (e.g., tetrabutylammonium bromide) improve efficiency by facilitating deprotonation and intermediate stabilization .
  • Data Consideration : For analogous compounds (e.g., 1,3-Bis(2-chloroethoxy)benzene), yields range from 65–85% under optimized conditions. Impurities often arise from incomplete substitution or oxidation byproducts, requiring purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • NMR :

  • ¹H NMR : Expect aromatic protons as a singlet (δ 6.8–7.2 ppm) and methylene groups adjacent to oxygen (δ 3.7–4.2 ppm). Chloroethoxy groups show splitting patterns due to coupling with adjacent CH₂Cl .
  • ¹³C NMR : Aromatic carbons appear at δ 115–125 ppm; ether-linked carbons (O–CH₂) at δ 65–70 ppm .
    • IR : Strong C–O–C stretching (1100–1250 cm⁻¹) and C–Cl bonds (550–750 cm⁻¹) confirm functional groups .
    • MS : Molecular ion peaks (M⁺) at m/z corresponding to C₁₀H₁₂Cl₂O₂ (calc. 235.11 g/mol). Fragmentation patterns include loss of Cl (M–35) and ethoxy groups .

Advanced Research Questions

Q. How do chloroethoxy substituents affect the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Mechanistic Insight : The chloro groups enhance electrophilicity at the benzene ring’s para positions, enabling Suzuki-Miyaura or Ullmann couplings. Steric hindrance from ethoxy groups may slow reaction kinetics, requiring Pd-based catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–120°C) .
  • Data Contradictions : Studies on 1,3-isomers show faster coupling rates due to reduced steric effects compared to 1,2-substituted analogs. Researchers must optimize ligand choice (e.g., BINAP vs. XPhos) to mitigate steric challenges .

Q. What are the stability challenges of this compound under varying pH and thermal conditions?

  • Degradation Analysis :

  • Acidic Conditions (pH < 3) : Hydrolysis of chloroethoxy groups generates 1,2-dihydroxybenzene and chloroethanol.
  • Thermal Stability (T > 150°C) : Decomposition yields chlorinated volatile organic compounds (VOCs), including dichloroethylene and benzene derivatives, detected via GC-MS .
    • Storage Recommendations : Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation and moisture absorption .

Q. How can computational methods (DFT, MD) predict the compound’s interaction with biological targets or environmental matrices?

  • DFT Applications : Calculate HOMO-LUMO gaps to assess reactivity (e.g., electron-withdrawing effects of Cl). For this compound, predicted HOMO (-6.2 eV) aligns with electrophilic aromatic substitution trends .
  • Environmental Fate Modeling : Molecular dynamics (MD) simulations suggest moderate soil mobility (log Kow ~2.5) and persistence in aquatic systems due to low biodegradability .

Key Research Gaps

  • Limited experimental data on the 1,2-isomer’s catalytic applications compared to 1,3/1,4 analogs.
  • Ecotoxicological studies are needed to assess bioaccumulation potential (BCF) in aquatic organisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.